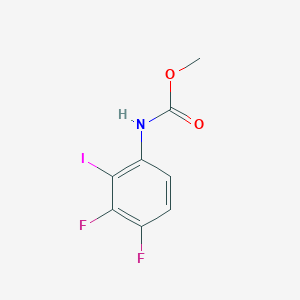

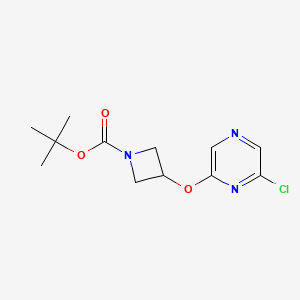

1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid

Overview

Description

Methoxyacetic acid is a derivative of acetic acid in which a hydrogen atom of the methyl group is replaced by a methoxy group . It can be understood as a methyl ether of glycolic acid .

Synthesis Analysis

Methoxyacetic acid can be produced by the conversion of monochloroacetic acid with twice the molar amount of sodium methoxide in methanol . Another method involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts .

Chemical Reactions Analysis

Methoxyacetyl chloride can be used for methoxyacetylation of various compounds . It can also be used for the synthesis of β-lactams by reacting with imines .

Physical And Chemical Properties Analysis

Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor . It freezes to a mass similar to glacial acetic acid at 7 °C . Due to the low solvation energy of its methoxy group, methoxyacetic acid, with a pKa value of 3.57, is more acidic than acetic acid (pKa 4.757) and glycolic acid (pKa 3.832) .

Scientific Research Applications

Synthesis of Novel Compounds

1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid is utilized in the synthesis of new chemical compounds. For example, Xin-ying Wang et al. (2016) describe its use in the preparation of indole-benzimidazole derivatives, highlighting its role in novel synthesis pathways (Wang et al., 2016).

Conversion to N-Methoxy-N-Methylamides

M. Sibi et al. (1995) demonstrate the conversion of carboxylic acids, including 1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid, to their corresponding N-methoxy-N-methylamides. This process is significant for producing compounds without racemization when starting from chiral carboxylic acids (Sibi et al., 1995).

Altering Acidity and Solution Properties

Research by S. Boiadjiev and D. Lightner (1998) explores how methoxy and methylthio groups, such as those in 1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid, can alter the acidity and solubility properties of carboxylic acids. This study is crucial for understanding the physicochemical properties of these compounds (Boiadjiev & Lightner, 1998).

O-AcylTEMPOs Applications

Hiroyuki Kawafuchi et al. (2019) discuss the applications of O-AcylTEMPOs, a modified carboxylic derivative similar to 1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid. The paper details the use of these compounds in organic synthesis, emphasizing their reactivity and stability, which are key for various chemical transformations (Kawafuchi et al., 2019).

Gas Chromatographic Analysis

A. P. Thio et al. (1979) highlight the role of 1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid in the preparation of methyl esters for gas chromatographic analysis. This application is crucial for the analysis of various organic compounds (Thio et al., 1979).

Safety and Hazards

Future Directions

Due to its considerable reprotoxic potential, methoxyacetic acid has been adopted into the list of SVHC substances (substances of very high concern) and is only registered as an intermediate product for industrial purposes under strictly controlled conditions . For consumer applications, such as for the cleaning and decalcification of surfaces, the substance must be substituted by safe alternatives .

properties

IUPAC Name |

1-(2-methoxyacetyl)-3-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(9(13)14)4-3-5-11(7-10)8(12)6-15-2/h3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDOHUNIBQGIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)

![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)

![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)

![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)